

N6-Lauroyl Cordycepin-d23: A Technical Overview for Researchers

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Compound of Interest

Compound Name: N6-Lauroyl Cordycepin-d23

Cat. No.: B15353771

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N6-Lauroyl Cordycepin-d23**, a deuterated derivative of a lauroyl ester of the bioactive nucleoside analog, cordycepin. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential therapeutic applications and mechanistic studies of cordycepin analogs.

Core Compound Identification

| Parameter | Value | Reference |
|-------------------|---------------------------|-----------|
| Compound Name | N6-Lauroyl Cordycepin-d23 | N/A |
| CAS Number | 1332965-96-4 | [1] |
| Molecular Formula | C22H12D23N5O4 | [1] |

Introduction to Cordycepin and its Analogs

Cordycepin (3'-deoxyadenosine) is a naturally occurring nucleoside analog isolated from the fungus *Cordyceps militaris*. It exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[2] These therapeutic properties have spurred interest in the development of cordycepin derivatives with improved pharmacological profiles. N6-Lauroyl Cordycepin is an esterified form of cordycepin, and the deuterated version,

N6-Lauroyl Cordycepin-d23, is a valuable tool for pharmacokinetic and metabolic studies. The lauroyl group increases the lipophilicity of the molecule, which may enhance its cellular uptake and bioavailability, while the deuterium labeling allows for its sensitive and specific detection in biological matrices.

Biological Activity and Mechanism of Action

While specific studies on **N6-Lauroyl Cordycepin-d23** are not extensively available in public literature, the biological activities are presumed to be largely driven by the parent compound, cordycepin. Cordycepin exerts its effects through multiple mechanisms, primarily by acting as an adenosine analog.

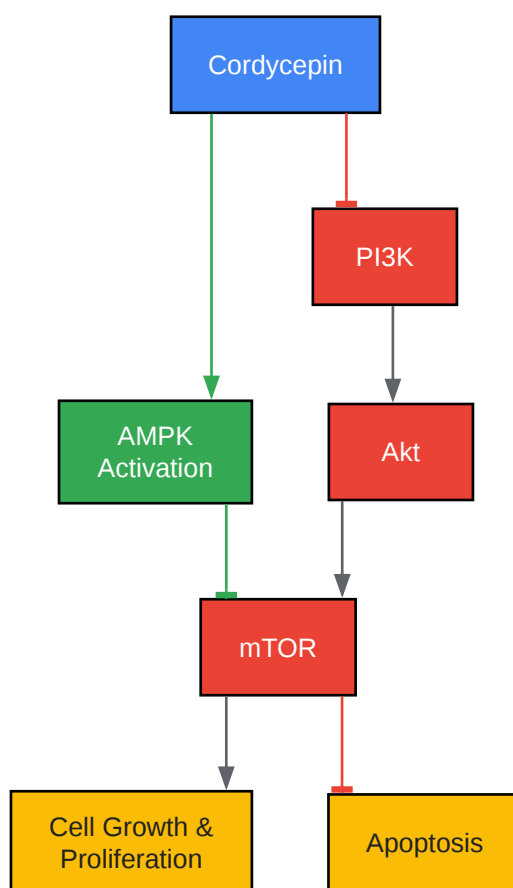
Key Biological Activities of Cordycepin:

| Biological Effect | Description | References |
|----------------------|---|------------|
| Anti-cancer | Induces apoptosis, inhibits cell proliferation, and suppresses metastasis in various cancer cell lines.[3][4] | [3][4] |
| Anti-inflammatory | Reduces the production of pro-inflammatory mediators.[5] | [5] |
| Immunomodulatory | Modulates the activity of immune cells. | N/A |
| Antiviral | Shows inhibitory activity against a range of viruses. | N/A |
| Metabolic Regulation | Affects lipid metabolism and glucose homeostasis.[6] | [6] |

The anti-cancer effects of cordycepin are mediated through its influence on several key signaling pathways.[3][4] A systematic review of numerous studies has indicated that cordycepin consistently reduces signaling through the PI3K/mTOR/AKT and ERK pathways, while activating AMPK.[5][7][8]

Key Signaling Pathways Modulated by Cordycepin

Cordycepin's multifaceted biological effects stem from its ability to interfere with critical cellular signaling cascades. The activation of AMP-activated protein kinase (AMPK) and the inhibition of the PI3K/Akt/mTOR pathway are central to its mechanism of action.^{[5][9]}



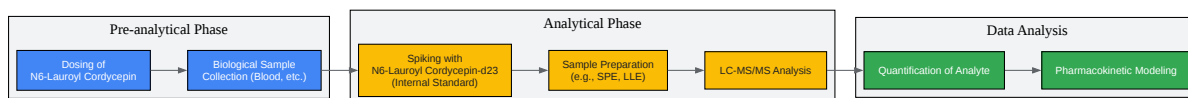
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Caption: Cordycepin's core mechanism of action.

Experimental Protocols: Pharmacokinetic Analysis of Deuterated Compounds

The primary application of **N6-Lauroyl Cordycepin-d23** is in pharmacokinetic (PK) studies as a stable isotope-labeled internal standard. Deuteration provides a distinct mass signature for detection by mass spectrometry, allowing for accurate quantification of the non-deuterated

analyte in biological samples. While specific protocols for this compound are proprietary, a general workflow for a PK study using a deuterated analog is outlined below.



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Caption: General workflow for a pharmacokinetic study.

Methodology:

- **Dosing and Sample Collection:** The non-deuterated compound, N6-Lauroyl Cordycepin, is administered to the test system (e.g., animal model). Biological samples, such as blood, plasma, or tissue, are collected at predetermined time points.[10]
- **Internal Standard Spiking:** A known concentration of the deuterated internal standard, **N6-Lauroyl Cordycepin-d23**, is added to each biological sample.
- **Sample Preparation:** The samples are processed to extract the analyte and internal standard and remove interfering substances. Common techniques include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
- **LC-MS/MS Analysis:** The prepared samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatograph separates the compounds, and the mass spectrometer detects and quantifies the analyte and the internal standard based on their unique mass-to-charge ratios.
- **Data Analysis:** The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample. These concentration-time data are then used to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.[11][12]

Conclusion

N6-Lauroyl Cordycepin-d23 is a critical research tool for advancing the study of cordycepin and its derivatives. Its primary utility lies in enabling precise and accurate pharmacokinetic and metabolic profiling. The biological activities of its parent compound, cordycepin, particularly its influence on key signaling pathways such as PI3K/Akt/mTOR and AMPK, underscore the therapeutic potential of this class of molecules. This technical guide provides a foundational understanding for researchers to design and execute further investigations into the promising pharmacological properties of N6-Lauroyl Cordycepin.

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